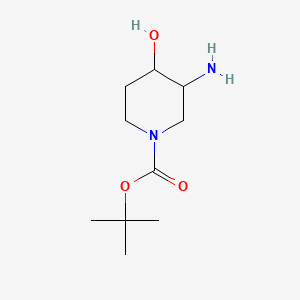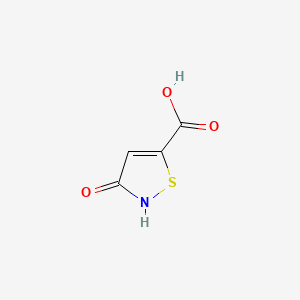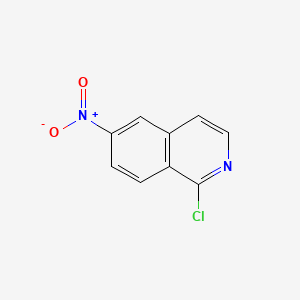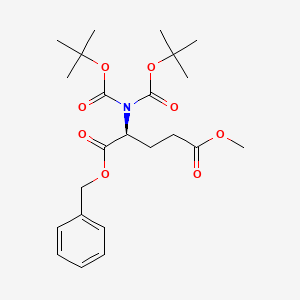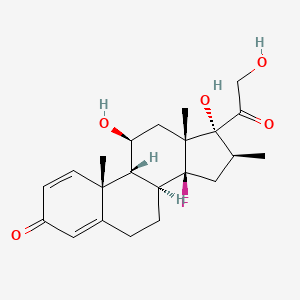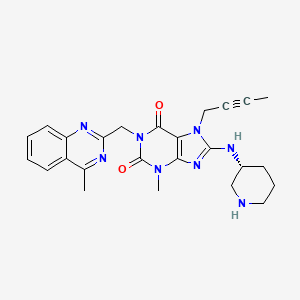![molecular formula C12H26O3Si4 B571724 Diméthylsilyloxy-[diméthylsilyloxy(méthyl)silyl]oxy-méthyl-phénylsilane CAS No. 115487-49-5](/img/structure/B571724.png)
Diméthylsilyloxy-[diméthylsilyloxy(méthyl)silyl]oxy-méthyl-phénylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane, also known by its IUPAC name 2,4,6,8-tetramethyl-4-phenyl-3,5,7-trioxa-2,4,6,8-tetrasilanonane, is a versatile compound used in scientific research. It has a molecular formula of C12H26O3Si4 and a molecular weight of 330.68 . This compound is often used as a catalyst, allowing for efficient synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structure of Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane is quite complex. It contains a total of 122 bonds, including 58 non-H bonds, 24 multiple bonds, 20 rotatable bonds, 24 aromatic bonds, and 4 six-membered rings .Applications De Recherche Scientifique
Synthèse de polysiloxanes fonctionnels
Ce composé peut être utilisé dans la synthèse de polysiloxanes fonctionnels . Les polysiloxanes fonctionnels sont synthétisés à partir de leurs monomères dialcoxysilane fonctionnels correspondants. Cette méthode en deux étapes est un moyen novateur et efficace de synthétiser des polysiloxanes fonctionnels .
Propriétés de fluorescence
Les polysiloxanes fonctionnels présentent des propriétés de fluorescence évidentes, qui sont supposées être générées par des chromophores non conventionnels . Cette propriété peut être utilisée dans divers domaines tels que la bio-imagerie, la détection et l'optoélectronique.
Modification hydrophile des polymères
Le composé peut être utilisé pour la modification hydrophile des polymères . Par exemple, il a été utilisé avec succès pour la modification hydrophile d'un copolymère tribloc de poly(styrène-b-butadiène-b-styrène) .
Applications biomédicales
La nature hydrophile des polymères modifiés peut être utile dans les domaines biomédicaux . Par exemple, il peut être utilisé dans le développement de dispositifs médicaux, d'implants et de systèmes d'administration de médicaments.
Production d'élastomères silicones
Le composé peut être utilisé dans la synthèse d'élastomères silicones . Ces élastomères ont un large éventail d'applications, notamment les joints, les garnitures et l'isolation dans diverses industries.
Propriétés
IUPAC Name |
dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3Si4/c1-16(2)13-18(5)15-19(6,14-17(3)4)12-10-8-7-9-11-12/h7-11,16-18H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCJBMVNEKKXHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)O[SiH](C)O[Si](C)(C1=CC=CC=C1)O[SiH](C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3Si4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115487-49-5 |
Source


|
| Record name | Siloxanes and Silicones, Me hydrogen, Me Ph, (dimethylsilyl)oxy-terminated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Methylhydrosiloxane) - phenylmethylsiloxane copolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
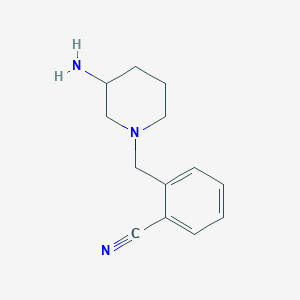

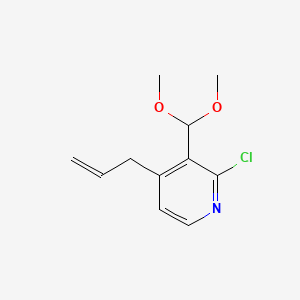
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate](/img/structure/B571649.png)

![(R)-6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B571651.png)
![6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B571652.png)
